molecular formula C20H18N4O2S B2728985 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-83-9

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2728985
CAS No.: 852134-83-9
M. Wt: 378.45
InChI Key: PUGCQPNDKSWMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide is a high-value chemical compound offered for research and development purposes. This molecule belongs to the imidazo[2,1-b]thiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse and potent biological activities . Compounds within this structural class have been extensively investigated and shown to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities . The specific substitution pattern on this core structure—featuring a 4-methoxyphenyl group at the 6-position and a 3-methyl group—is common in pharmacologically active molecules, suggesting its potential as a key intermediate or target for developing novel therapeutic agents . The incorporation of the pyridinylmethyl carboxamide moiety can enhance molecular interactions with biological targets and is a feature found in various bioactive molecules . As a derivative of imidazothiazoles, this compound serves as a high-value pharmaceutical intermediate for the synthesis of various potential drugs . It is intended for research use only by qualified scientists in laboratory settings. This product is strictly not for diagnostic, therapeutic, or human use. Researchers are encouraged to conduct their own safety and efficacy evaluations for their specific applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-18(19(25)22-11-15-5-3-4-10-21-15)27-20-23-17(12-24(13)20)14-6-8-16(26-2)9-7-14/h3-10,12H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGCQPNDKSWMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to have antimicrobial properties, suggesting that their targets may be proteins or enzymes essential for the survival of microorganisms.

Pharmacokinetics

Similar compounds have been designed and synthesized with predicted in silico admet properties, suggesting that this compound may also have been optimized for favorable pharmacokinetic properties.

Biological Activity

The compound 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide (CAS Number: 852134-83-9) is a member of the imidazo[2,1-b]thiazole family, known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O2SC_{20}H_{18}N_{4}O_{2}S with a molecular weight of 378.4 g/mol. The structure features a thiazole ring fused with an imidazole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC20H18N4O2S
Molecular Weight378.4 g/mol
CAS Number852134-83-9

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial topoisomerases, which are essential for DNA replication.

A study demonstrated that imidazo[2,1-b]thiazole derivatives could inhibit S. aureus topoisomerase IV at concentrations as low as 0.008 µg/mL, suggesting high selectivity and potency compared to conventional antibiotics like ampicillin and streptomycin .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that thiazole-based compounds can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and VERO (African green monkey kidney cells). The cytotoxic effects are attributed to the disruption of cellular processes and induction of oxidative stress .

For example, derivatives similar to the target compound displayed IC50 values ranging from 0.06 µM to 0.1 µM against multiple cancer cell lines, indicating their potential as effective anticancer agents .

Antioxidant Properties

Antioxidant activity is another significant aspect of imidazo[2,1-b]thiazoles. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a crucial role in tumor progression.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at specific phases in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in malignant cells.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study 1 : A derivative was tested in a Phase I clinical trial for patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of efficacy.
  • Case Study 2 : A combination therapy involving an imidazo[2,1-b]thiazole derivative showed enhanced therapeutic outcomes in preclinical models of breast cancer when combined with standard chemotherapy agents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of imidazo[2,1-b]thiazoles can inhibit the growth of human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) by targeting specific pathways involved in tumor growth.

Case Study: Cytotoxicity Testing

A study synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their cytotoxic effects. The results demonstrated that certain modifications to the thiazole ring enhanced the inhibitory effects on cancer cell proliferation. For example, a compound with a substituted methyl group at position 4 of the thiazole ring showed an IC50 value of 1.2 µM against HepG2 cells, indicating potent anticancer activity .

Other Therapeutic Applications

Beyond its anticancer properties, compounds related to imidazo[2,1-b]thiazoles have been explored for additional therapeutic uses:

  • Antimicrobial Activity : Certain derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections .
  • Anti-inflammatory Effects : Research has indicated that these compounds can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[2,1-b]thiazole derivatives. Modifications to the phenyl and thiazole rings can significantly influence biological activity. For instance:

  • The introduction of electron-donating or withdrawing groups can enhance or reduce potency against specific targets.
  • Alterations in the side chains can affect solubility and bioavailability, impacting therapeutic effectiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[2,1-b]thiazole Core

Position 6 Modifications
  • 4-Methoxyphenyl (Target Compound) : Enhances electron density, improving interactions with hydrophobic pockets in enzymes (e.g., COX-2) .
  • 4-Chlorophenyl (Compound 5f, ) : Electron-withdrawing chlorine increases polarity, reducing logP (predicted: ~3.5) compared to methoxy (logP ~2.8). Melting point: 215–217°C .
  • 4-Bromophenyl (Compound 4e, ) : Bulkier bromine reduces solubility but may enhance halogen bonding. Yield: 98%; m.p. 277–279°C .
  • 3-Nitrophenyl () : Strong electron-withdrawing nitro group decreases metabolic stability but may improve binding to charged residues.
Position 3 Modifications
  • Methyl (Target Compound) : Minimal steric hindrance, favoring membrane permeability.
  • Acetamide (Compound 5h, ) : Introduces hydrogen-bonding capacity. Yield: 81%; m.p. 108–110°C .
Position 2 Modifications
  • Pyridin-2-ylmethyl Carboxamide (Target Compound) : Pyridine nitrogen enables hydrogen bonding; positional isomerism (vs. pyridin-3-ylmethyl in BG15430, ) alters spatial orientation .
  • Trifluoromethylphenyl () : Fluorine atoms enhance lipophilicity (MolWeight: 437.39) and metabolic resistance .

Q & A

Q. What are the optimal synthetic routes for 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide?

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:

  • Coupling reactions : Acid intermediates (e.g., thiazole-4-carboxylic acid derivatives) are coupled with amines (e.g., pyridin-2-ylmethylamine) using activating agents like HATU or EDCI .
  • Cyclization steps : Formation of the imidazo[2,1-b]thiazole core often requires cyclization under basic conditions (e.g., K₂CO₃ in DMF) .
  • Yield optimization : Purification via preparative TLC or HPLC improves purity (>95%) but reduces yields (6–39% in similar compounds) .

Q. How can structural characterization techniques validate the compound’s identity?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical m/z values within ±0.5 Da .
  • X-ray crystallography : For crystalline derivatives, unit cell parameters (e.g., space group P21/c) and bond angles resolve stereochemistry .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl group influence biological activity?

Methoxy groups enhance electron density, potentially improving binding to hydrophobic pockets in target proteins. Comparative SAR studies with analogs (e.g., replacing methoxy with halogens or methyl groups) reveal:

  • Increased potency : Methoxy-substituted derivatives show 2–3× higher activity in kinase inhibition assays vs. non-substituted analogs .
  • Solubility trade-offs : LogP values increase by ~0.5 units compared to hydrophilic substituents, necessitating formulation adjustments .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies may arise from:

  • Metabolic differences : HepG2 (liver) vs. MCF-7 (breast) cells express varying CYP450 isoforms, affecting prodrug activation .
  • Assay normalization : Use ATP-based viability assays (e.g., CellTiter-Glo®) instead of MTT for thiazole derivatives, which may interfere with formazan precipitation .
  • Dose-response validation : Repeat experiments with staggered dosing (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility .

Q. How can computational modeling predict binding modes with kinase targets?

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Pyridin-2-ylmethyl groups form π-π stacking with Phe residues, while the methoxyphenyl group occupies hydrophobic subpockets .
  • MD simulations : 100-ns trajectories assess stability; RMSD values >3 Å suggest poor target retention .

Methodological Challenges & Solutions

Q. Why do HPLC retention times vary for analogs with minor structural changes?

  • Hydrophobic interactions : Adding methyl groups increases retention (e.g., from 12.5 min to 14.2 min in C18 columns) .
  • Mobile phase optimization : Adjust acetonitrile:water ratios (e.g., 65:35 to 70:30) to improve peak resolution .

Q. How to mitigate low yields in multi-step syntheses?

  • Intermediate stabilization : Protect amines with Boc groups during coupling to prevent side reactions .
  • Catalyst screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for Suzuki-Miyaura steps; the latter improves yields by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.